molecular formula C8H6INOS B1342613 2-Iodo-5-methoxybenzo[d]thiazole CAS No. 1175278-06-4

2-Iodo-5-methoxybenzo[d]thiazole

Cat. No. B1342613
CAS RN: 1175278-06-4
M. Wt: 291.11 g/mol
InChI Key: HSYKQDKTTDLAEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Iodo-5-methoxybenzo[d]thiazole consists of a benzothiazole ring substituted with an iodine atom at the 2nd position and a methoxy group at the 5th position . The molecular weight of the compound is 291.11 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-5-methoxybenzo[d]thiazole include a molecular weight of 291.11 g/mol, a computed XLogP3-AA value of 3, no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass are both 290.92148 g/mol .

Scientific Research Applications

Cellular Imaging

“2-Iodo-5-methoxybenzo[d]thiazole” is used in the development of visible fluorogenic ‘click-on’ dyes for cellular imaging . These dyes are designed to become fluorescent upon binding to specific targets within cells, allowing for real-time visualization of cellular processes .

Synthesis of Derivatives

This compound serves as a key intermediate in the synthesis of various thiazole derivatives . These derivatives have been studied for their potential biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Development of Pharmaceuticals

Thiazoles, including “2-Iodo-5-methoxybenzo[d]thiazole”, are a basic scaffold found in many natural compounds and synthetic drugs . They appear in antibiotics like bacitracin and penicillin, and various synthetic drugs such as the short-acting sulfa drug sulfathiazole .

Industrial Applications

Thiazoles have utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . “2-Iodo-5-methoxybenzo[d]thiazole” could potentially be used in these applications due to its thiazole core .

Antitumor and Cytotoxic Activity

Some thiazole derivatives, potentially including those derived from “2-Iodo-5-methoxybenzo[d]thiazole”, have demonstrated antitumor and cytotoxic activity . For example, certain imidazo[2,1-b]thiazole derivatives have shown potent effects on prostate cancer .

Biological Evaluation

“2-Iodo-5-methoxybenzo[d]thiazole” and its derivatives can be evaluated for their biological activities . This includes testing for antioxidant, antimicrobial, anticancer, anti-Alzheimer, and antihypertensive activities .

Future Directions

The future directions for research on 2-Iodo-5-methoxybenzo[d]thiazole and similar compounds could involve further exploration of their synthesis methods and biological activities . This could potentially lead to the development of new drugs and materials .

properties

IUPAC Name

2-iodo-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKQDKTTDLAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596952
Record name 2-Iodo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1175278-06-4
Record name 2-Iodo-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175278-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the route for 7-fluoro-2-iodo-1,3-benzothiazole from 2,3-difluoroaniline, starting from 2-chloro-5-methoxyaniline and conducting the first step at 150° C. for 16 h.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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